-FIA serves as a valuable building block for synthesizing various heterocyclic compounds, including potential drug candidates. Its unique combination of a fluorine atom and a pyridinecarboxylic acid group allows for the exploration of novel structures with specific biological activities. Studies have shown its potential in developing drugs targeting:
-FIA's unique structure makes it a valuable precursor for the synthesis of functional materials with diverse applications. For example:
-FIA also finds use in other scientific research areas, such as:
2-Fluoroisonicotinic acid is a fluorinated derivative of isonicotinic acid, characterized by the presence of a fluorine atom at the second position of the pyridine ring. Its molecular formula is CHFNO, and it has a molecular weight of approximately 141.1 g/mol. This compound typically appears as a white to light yellow crystalline powder and is soluble in water, ethanol, and various organic solvents . It has a melting point of around 200 °C (decomposing) and a predicted boiling point of approximately 396.6 °C .
Research indicates that 2-fluoroisonicotinic acid exhibits biological activity that may be beneficial in medicinal chemistry. It has been investigated for its potential use in radiolabeling applications, particularly in the synthesis of positron emission tomography (PET) imaging agents . The compound has shown promise in targeting specific biological pathways due to its structural similarities to other biologically active pyridine derivatives.
Several methods have been developed for synthesizing 2-fluoroisonicotinic acid:
2-Fluoroisonicotinic acid serves multiple purposes in various fields:
Several compounds exhibit structural similarities to 2-fluoroisonicotinic acid, each with unique properties:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Fluoronicotinic Acid | 393-55-5 | 0.92 |
3-Fluoro-5-methylisonicotinic Acid | 1211578-10-7 | 0.72 |
5-Bromo-2-fluoronicotinaldehyde | 875781-15-0 | 0.72 |
3-(Trifluoromethyl)pyridine-4-carboxylic Acid | 590371-38-3 | 0.70 |
2-Fluoro-3-(hydroxymethyl)pyridine | 131747-55-2 | 0.80 |
What sets 2-fluoroisonicotinic acid apart from these similar compounds is its specific position of the fluorine atom and its resultant chemical behavior, which influences its reactivity and biological activity. This positioning allows it to serve as an effective building block for various applications in organic synthesis and medicinal chemistry.
Irritant